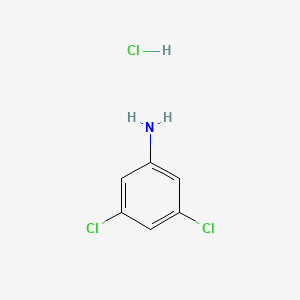

3,5-Dichloroaniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,5-dichloroaniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWRVVTZCOZBFRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80928051 | |

| Record name | 3,5-Dichloroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13330-18-2 | |

| Record name | Benzenamine, 3,5-dihydro-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013330182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC21092 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dichloroaniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dichloroaniline hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9BV3KG3DC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Fate and Biogeochemical Transformation of 3,5 Dichloroaniline

Environmental Occurrence and Distribution

The environmental footprint of 3,5-dichloroaniline (B42879) extends to aquatic and terrestrial ecosystems, with notable accumulation in specific plant species. Its detection in these environments is a direct consequence of its industrial and agricultural applications. nih.gov

Due to its use in agriculture and industry, 3,5-DCA is frequently detected in both groundwater and wastewater. nih.gov For instance, a study conducted in an industrialized area of Milan, Italy, between November 1995 and November 1996, detected 3,5-dichloroaniline in 7 out of 8 sampled wells. The concentrations in these groundwater samples ranged from 0.01 ng/L to 0.055 ng/L. nih.gov The presence of this compound in aquatic systems highlights its mobility and potential for contamination of water resources.

Table 1: Detection of 3,5-Dichloroaniline in Groundwater

| Location | Number of Wells Sampled | Number of Wells with Detection | Concentration Range (ng/L) |

| Industrialized Area, Milan, Italy | 8 | 7 | 0.01 - 0.055 |

3,5-Dichloroaniline is a common contaminant in terrestrial environments, particularly in soil and sediments. nih.govherts.ac.uk It is recognized as a major transformation product of the fungicide iprodione (B1672158), and its dissipation in soil is primarily governed by microbial degradation. asm.orgnih.gov The compound's persistence and potential toxicity make it a concern for soil health and ecosystem function. asm.orgnih.gov Studies have shown that 3,5-DCA can be more toxic and recalcitrant than its parent compounds. asm.orgnih.gov

Research has demonstrated the uptake and accumulation of 3,5-dichloroaniline in various plants. It is a known metabolite of dicarboximide fungicides in plants such as tomatoes and cucumbers. mdpi.com A study focusing on chives (Allium ascalonicum) revealed that the presence of microplastics in the soil can influence the bioaccumulation of 3,5-DCA. Co-exposure to polyethylene (B3416737) (PE) and polylactic acid (PLA) microplastics was found to increase the residue of 3,5-DCA in chive roots. nih.gov This suggests that the interaction of 3,5-DCA with other environmental pollutants can affect its uptake by plants.

Table 2: Effect of Microplastics on 3,5-DCA Residues in Chives

| Condition | Effect on 3,5-DCA Residues in Chive Roots |

| Co-exposure with PE and PLA microplastics | Increased |

Degradation and Transformation Pathways

The environmental persistence of 3,5-dichloroaniline is significantly influenced by various degradation and transformation processes, with microbial activity playing a crucial role.

Microbial degradation is a key mechanism for the breakdown of 3,5-DCA in the environment. asm.orgnih.gov A variety of bacterial strains have been identified with the capability to metabolize this compound, employing different enzymatic pathways under both aerobic and anaerobic conditions.

Several bacterial strains have been isolated and studied for their ability to degrade 3,5-dichloroaniline.

Bacillus megaterium IMT21: This bacterium is capable of mineralizing 3,5-DCA, utilizing it as a sole source of carbon and energy. The degradation pathway involves the conversion of 3,5-DCA to dichloroacetanilide. microbiologyresearch.orgnih.govresearchgate.net

Dehalobacter sp. DH-1: Under anaerobic conditions, this strain can transform 3,5-DCA to 3-chloroaniline. nih.gov

Pseudomonas sp. DCA-1: This aerobic bacterium has demonstrated the ability to degrade 3,5-dichloroaniline. nih.gov Its degradation mechanism involves the conversion of 3,5-DCA to 3,5-dichlorocatechol (B76880) by dioxygenase enzymes. nih.gov

Table 3: Bacterial Strains Involved in the Biodegradation of 3,5-Dichloroaniline

| Bacterial Strain | Degradation Condition | Key Transformation Product(s) |

| Bacillus megaterium IMT21 | Aerobic | Dichloroacetanilide |

| Dehalobacter sp. DH-1 | Anaerobic | 3-Chloroaniline |

| Pseudomonas sp. DCA-1 | Aerobic | 3,5-Dichlorocatechol |

Enzymatic and Biocatalytic Transformations

Beyond microbial degradation, isolated enzyme systems offer a promising avenue for the targeted transformation of pollutants like 3,5-DCA. Laccases, a class of multi-copper oxidoreductase enzymes, have been investigated for their ability to oxidize a wide range of phenolic and non-phenolic compounds. The immobilization of these enzymes can enhance their stability and reusability, making them suitable for environmental remediation applications. nih.govresearchgate.netbohrium.com

A pilot study demonstrated the high efficiency of an immobilized fungal laccase for the oxidative biotransformation of 3,5-DCA. nih.govresearchgate.net In this immobilized laccase mediator system (ILMS), the enzyme was successfully loaded onto a microporous support, exhibiting excellent thermal stability, pH adaptability, and reusability compared to its free counterpart. nih.govresearchgate.net The presence of a mediator, such as catechol, was found to be crucial for the oxidation of the non-phenolic 3,5-DCA. The system achieved 99-100% removal of 3,5-DCA from an aqueous medium within 72 hours in the presence of catechol. nih.govresearchgate.net This approach represents a potential green catalysis method for treating water contaminated with 3,5-DCA. nih.gov

Efficiency of Immobilized Laccase Mediator System for 3,5-DCA Removal

| Parameter | Value | Reference |

|---|---|---|

| Enzyme | Immobilized Fungal Laccase | nih.govresearchgate.net |

| Mediator | Catechol | nih.govresearchgate.net |

| Removal Efficiency | 99-100% | nih.govresearchgate.net |

| Reaction Time | 72 hours | nih.govresearchgate.net |

During the laccase-mediated transformation of 3,5-DCA, the initial enzymatic oxidation generates reactive radical intermediates. These radicals can then undergo further reactions, including coupling or polymerization, to form new products. In the study utilizing an immobilized laccase mediator system, three distinct coupling reaction products were identified during the removal of 3,5-DCA. nih.govresearchgate.net

The identification of these products is crucial for understanding the underlying biocatalytic pathways. Based on the structures of these coupling products, a reaction pathway for the biotransformation of 3,5-DCA by the immobilized laccase was proposed. nih.govresearchgate.net This pathway likely involves the initial oxidation of the mediator (catechol), which then acts as an electron shuttle to oxidize 3,5-DCA, leading to the formation of aniline (B41778) radicals that subsequently couple to form larger, more complex molecules. nih.gov These coupling reactions are a key mechanism in the enzymatic detoxification process, transforming the parent pollutant into different chemical entities.

3,5-Dichloroaniline as a Pesticide Transformation Product

3,5-Dichloroaniline is not typically released into the environment as a primary commercial product but is a significant environmental contaminant due to its formation from the degradation of several widely used pesticides. asm.orgmdpi.comnih.govresearchgate.net It is a common metabolite of dicarboximide fungicides, including iprodione, vinclozolin (B1683831), and procymidone (B1679156). asm.orgmdpi.comresearchgate.netnih.govnih.gov These fungicides share a common 3,5-dichloroaniline structural moiety, which is released into the environment as the parent compound is broken down by microbial and chemical processes in soil and plants. asm.orgmdpi.comnih.gov

The transformation of these fungicides can occur through microbial degradation, where microorganisms hydrolyze the parent molecule, yielding 3,5-DCA as a stable and often more persistent intermediate. asm.org For instance, the microbial degradation of iprodione in soil is a primary process controlling its dissipation and leads directly to the formation of 3,5-DCA. asm.org Similarly, 3,4-dichloroaniline (B118046) (an isomer of 3,5-DCA) is a major metabolite of phenylurea herbicides like diuron (B1670789) and propanil. mdpi.comresearchgate.netmdpi.com The formation of these dichloroaniline compounds from parent pesticides is a significant concern because the transformation products can be more toxic and recalcitrant than the original pesticide. asm.orgnih.gov

Parent Pesticides Leading to 3,5-DCA Formation

| Pesticide Class | Parent Compound Examples | Reference |

|---|---|---|

| Dicarboximide Fungicides | Iprodione | asm.orgnih.govnih.gov |

| Vinclozolin | mdpi.comresearchgate.netnih.gov | |

| Procymidone | mdpi.com |

Formation as a Primary Metabolite of Dicarboximide Fungicides (e.g., Iprodione, Vinclozolin, Procymidone)

3,5-Dichloroaniline is a significant environmental metabolite originating from the degradation of dicarboximide fungicides such as iprodione, vinclozolin, and procymidone. researchgate.netmdpi.comresearchgate.net Microbial activity in soil is a primary driver of this transformation, breaking down the parent fungicides into this more stable and often more toxic compound. nih.govoup.com

The degradation pathway for these fungicides, while varying in specifics, ultimately leads to the formation of 3,5-DCA. For instance, the microbial degradation of iprodione is a key process governing its dissipation in soil, resulting in the formation of 3,5-DCA. nih.gov Studies have identified specific bacterial strains, such as Arthrobacter sp., that can transform iprodione into intermediate metabolites, which are then further hydrolyzed to produce 3,5-dichloroaniline. oup.comnih.gov Similarly, procymidone degradation in soil also yields 3,5-DCA as a metabolite, a finding that has been confirmed through laboratory studies. mdpi.com In the case of vinclozolin, it is also known to degrade into 3,5-DCA in the environment. researchgate.netwisc.edu

The formation of 3,5-DCA is a critical aspect of the environmental risk assessment of dicarboximide fungicides, as the toxicity and persistence of this metabolite can differ significantly from the parent compounds. researchgate.netproquest.com

Table 1: Formation of 3,5-Dichloroaniline from Dicarboximide Fungicides

Comparative Environmental Behavior with Parent Compounds and Other Dichloroaniline Isomers

The environmental behavior of 3,5-dichloroaniline presents a more significant concern than its parent dicarboximide fungicides. Research consistently indicates that 3,5-DCA is more toxic and persistent in the environment. mdpi.comresearchgate.netproquest.com For example, studies have shown that 3,5-DCA exhibits greater toxicity to soil microorganisms than iprodione, impacting key soil functions like nitrification. nih.govasm.orgnih.gov The accumulation of 3,5-DCA in soil can lead to persistent adverse effects on the diversity and function of soil microbial communities. nih.govasm.org

When compared to other dichloroaniline isomers, 3,5-DCA is often cited as the most toxic. mdpi.comnih.gov Its neurotoxicity is a particular concern. mdpi.com The persistence of dichloroanilines in the environment is generally greater than that of aniline or monochloroanilines. nih.gov While all dichloroaniline isomers are of environmental concern, the specific positioning of the chlorine atoms on the aniline ring influences their properties and, consequently, their environmental fate and toxicity. For instance, 3,4-dichloroaniline, a metabolite of phenylurea herbicides, also shows high persistence in sediment-water systems. researchgate.net However, the unique structure of 3,5-DCA contributes to its notable recalcitrance and biological activity. nih.gov

The higher toxicity and persistence of 3,5-DCA compared to its parent fungicides underscore the importance of considering metabolites in the environmental risk assessment of pesticides. proquest.comasm.org The transformation of a less toxic parent compound into a more hazardous metabolite can have significant ecological implications.

Table 2: Comparative Environmental Properties

Metabolism and Biotransformation of 3,5 Dichloroaniline in Experimental Biological Systems Excluding Clinical Human Studies

General Metabolic Fates of Chloroanilines

The metabolism of chloroanilines in experimental biological systems primarily proceeds through three main routes: N-oxidation, N-acetylation, and phenyl ring oxidation. nih.gov These pathways are responsible for the conversion of chloroanilines into various metabolites, some of which can be more toxic than the parent compound. The specific pathway that predominates can vary depending on the specific chloroaniline isomer and the biological system involved.

Specific Biotransformation Pathways of 3,5-Dichloroaniline (B42879) (3,5-DCA)

Studies utilizing isolated renal cortical cells from male Fischer 344 rats have provided insights into the specific biotransformation of 3,5-DCA. These in vitro experiments have demonstrated that 3,5-DCA undergoes metabolism to produce several metabolites through various enzymatic systems. nih.govmarshall.edu

N-oxidation is a significant pathway in the bioactivation of 3,5-DCA. nih.govnih.gov This metabolic route can lead to the formation of reactive metabolites. nih.gov In vitro studies have shown that N-oxidation of 3,5-DCA can be catalyzed by multiple enzymatic systems, including flavin-containing monooxygenases (FMO), cytochrome P450 (CYP), and peroxidases. nih.gov Inhibition of these enzymes has been shown to reduce the cytotoxicity induced by 3,5-DCA, suggesting that N-oxidation is a key step in its bioactivation. nih.gov Further oxidation of the initial N-oxidation product, 3,5-dichlorophenylhydroxylamine (3,5-DCPHA), can result in the formation of 3,5-dichloronitrosobenzene, which can be further oxidized to 3,5-dichloronitrobenzene (B1666198) (3,5-DCNB). nih.gov Both 3,5-DCPHA and 3,5-DCNB have been identified as potential nephrotoxic metabolites of 3,5-DCA. nih.govnih.gov In fact, 3,5-DCPHA was found to be the most potent nephrotoxicant among the tested metabolites in isolated kidney cells. nih.govnih.gov

N-acetylation is another primary route for the biotransformation of chloroanilines. nih.gov In the case of 3,5-DCA, this pathway leads to the formation of 3,5-dichloroacetanilide (3,5-DCAA). nih.govnih.gov Unlike the products of N-oxidation, N-acetylation of 3,5-DCA is generally considered a detoxification pathway. nih.gov Studies with isolated kidney cells from Fischer 344 rats have shown that these cells are capable of metabolizing 3,5-DCA to 3,5-DCAA. nih.govresearchgate.net However, 3,5-DCAA itself was found to be non-toxic in these in vitro models. marshall.edunih.govnih.gov

Aromatic ring oxidation, catalyzed by enzymes such as cytochrome P450s, represents another potential biotransformation pathway for 3,5-DCA. nih.gov This pathway can contribute to the bioactivation of 3,5-DCA. nih.gov For instance, oxidation of 3,5-DCA at the 4-position can produce 4-amino-2,6-dichlorophenol (B1218435) (4-A-2,6-DCP), a potent nephrotoxicant in both in vivo and in vitro models. nih.gov However, in studies with isolated kidney cells incubated with 3,5-DCA, unconjugated aminochlorophenol metabolites like 2-amino-4,6-dichlorophenol (B1218851) (2-A-4,6-DCP) and 4-A-2,6-DCP were not detected. nih.govresearchgate.net

Identification and Characterization of Putative Metabolites

In vitro metabolism studies of 3,5-DCA in isolated kidney cells from Fischer 344 rats have led to the detection and characterization of specific metabolites.

Incubation of isolated kidney cells with 3,5-DCA resulted in the detectable formation of 3,5-dichloroacetanilide (3,5-DCAA). nih.govnih.govresearchgate.net This metabolite is a product of the N-acetylation pathway. nih.gov Research has shown that less than 5% of the parent 3,5-DCA was metabolized to 3,5-DCAA and 3,5-DCNB in these in vitro systems. nih.govresearchgate.net Despite its identification as a metabolite, 3,5-DCAA was found to be non-cytotoxic in the isolated kidney cell model. marshall.edunih.govnih.gov This suggests that the N-acetylation of 3,5-DCA to 3,5-DCAA is a detoxification mechanism. nih.gov

Metabolites of 3,5-Dichloroaniline in Isolated Rat Kidney Cells

The following table summarizes the key metabolites of 3,5-DCA identified in studies using isolated kidney cells from Fischer 344 rats.

| Metabolite Name | Abbreviation | Metabolic Pathway | Cytotoxicity in Isolated Kidney Cells |

| 3,5-Dichlorophenylhydroxylamine | 3,5-DCPHA | N-Oxidation | Potent Nephrotoxicant |

| 3,5-Dichloronitrobenzene | 3,5-DCNB | N-Oxidation | Intermediate Nephrotoxic Potential |

| 3,5-Dichloroacetanilide | 3,5-DCAA | N-Acetylation | Not Cytotoxic |

| 2-Amino-4,6-dichlorophenol | 2-A-4,6-DCP | Phenyl Ring Oxidation | Not Cytotoxic |

| 4-Amino-2,6-dichlorophenol | 4-A-2,6-DCP | Phenyl Ring Oxidation | Potent Nephrotoxicant |

3,5-Dichlorophenylhydroxylamine (3,5-DCPHA)

N-oxidation of 3,5-DCA is a significant metabolic pathway that leads to the formation of 3,5-dichlorophenylhydroxylamine (3,5-DCPHA). nih.gov Although highly reactive and not directly detected in some in vitro metabolism studies, its formation is inferred from the presence of its further oxidation product, 3,5-dichloronitrobenzene (3,5-DCNB). nih.govresearchgate.net

In studies using isolated kidney cells (IKC) from Fischer 344 rats, 3,5-DCPHA was identified as the most potent nephrotoxicant among the metabolites tested. nih.gov Its cytotoxicity was significantly greater than the parent compound, 3,5-DCA, and other metabolites. nih.gov The toxic effects of 3,5-DCPHA appear to be mediated by the generation of reactive metabolites, as its cytotoxicity was attenuated by nucleophilic antioxidants like glutathione (B108866) and N-acetyl-L-cysteine. nih.gov The formation of 3,5-DCPHA is considered a primary mechanism of bioactivation, contributing significantly to the nephrotoxicity of 3,5-DCA. nih.gov

2-Amino-4,6-dichlorophenol (2-A-4,6-DCP)

Aromatic ring oxidation represents another potential biotransformation pathway for 3,5-DCA. nih.gov This oxidation can theoretically produce two aminodichlorophenol isomers: 2-amino-4,6-dichlorophenol (2-A-4,6-DCP) and 4-amino-2,6-dichlorophenol. nih.gov However, in studies conducted with isolated kidney cells from male Fischer 344 rats, 2-A-4,6-DCP was found to be non-cytotoxic. nih.gov Furthermore, this metabolite was not detected either in its free form or as a glucuronide or sulfate (B86663) conjugate in these in vitro systems. nih.govresearchgate.net These findings suggest that the formation of 2-A-4,6-DCP is not a significant pathway in renal metabolism of 3,5-DCA in this model and is unlikely to contribute to its nephrotoxic effects. nih.govresearchgate.net

3,5-Dichloronitrobenzene (3,5-DCNB)

Table 1: Cytotoxicity of 3,5-DCA Metabolites in Isolated Kidney Cells

| Compound | Cytotoxicity Potential | Notes |

|---|---|---|

| 3,5-Dichlorophenylhydroxylamine (3,5-DCPHA) | Most Potent | Cytotoxicity attenuated by nucleophilic antioxidants. nih.gov |

| 3,5-Dichloronitrobenzene (3,5-DCNB) | Intermediate | Cytotoxicity reduced by antioxidants and enzyme inhibitors. nih.gov |

| 2-Amino-4,6-dichlorophenol (2-A-4,6-DCP) | Non-cytotoxic | Not detected as a metabolite in IKC studies. nih.govresearchgate.net |

Enzymatic Systems Involved in Biotransformation

The biotransformation of 3,5-DCA into its various metabolites is catalyzed by several enzyme systems. nih.govmarshall.edu Studies utilizing specific enzyme inhibitors have been crucial in identifying the roles of these different enzyme families in the bioactivation of 3,5-DCA. nih.govjohnshopkins.edu

Contribution of Flavin-Containing Monooxygenases (FMO)

Flavin-containing monooxygenases (FMOs) are another class of enzymes involved in the metabolism of 3,5-DCA. nih.gov FMOs are microsomal enzymes that catalyze the oxygenation of various xenobiotics containing nucleophilic heteroatoms. nih.gov In studies with isolated renal cortical cells, cytotoxicity induced by 3,5-DCA was attenuated by pretreatment with FMO inhibitors such as methimazole (B1676384) and N-octylamine. nih.govjohnshopkins.edu Additionally, inhibitors of FMO were found to reduce the cytotoxicity of the metabolite 3,5-DCNB. nih.gov This indicates that FMOs contribute to the bioactivation of 3,5-DCA, likely through the N-oxidation pathway, working alongside CYP enzymes. marshall.edunih.gov

Involvement of Peroxidases and N-acetyltransferases

Peroxidases also participate in the bioactivation of 3,5-DCA. nih.gov The use of peroxidase inhibitors, including indomethacin (B1671933) and mercaptosuccinate, was shown to lessen the cytotoxicity of 3,5-DCA in isolated rat renal cells. nih.govjohnshopkins.edu N-oxidation of aromatic amines is a known reaction catalyzed by peroxidases, suggesting this as a potential mechanism for their involvement. nih.gov

Conversely, N-acetylation, catalyzed by N-acetyltransferases, appears to be a detoxification pathway. nih.govnih.gov This route of biotransformation leads to the formation of chloroacetanilides, which possess markedly reduced nephrotoxic potential compared to the parent chloroaniline. nih.gov Studies have confirmed that while isolated kidney cells can metabolize 3,5-DCA to 3,5-dichloroacetanilide (3,5-DCAA), this metabolite is not cytotoxic and is unlikely to contribute to the observed nephrotoxicity. nih.gov

Table 2: Enzymatic Involvement in 3,5-DCA Biotransformation

| Enzyme System | Role in 3,5-DCA Metabolism | Key Findings |

|---|---|---|

| Cytochrome P450 (CYP2C) | Bioactivation | Inhibition of CYP2C reduces cytotoxicity and formation of toxic N-oxidation metabolites. nih.govnih.gov |

| Flavin-Containing Monooxygenases (FMO) | Bioactivation | Inhibition of FMO attenuates the cytotoxicity of 3,5-DCA. nih.govjohnshopkins.edu |

| Peroxidases | Bioactivation | Inhibition of peroxidases reduces 3,5-DCA-induced cytotoxicity. nih.govjohnshopkins.edu |

| N-acetyltransferases | Detoxification | Catalyzes the formation of non-toxic N-acetylated metabolites. nih.govnih.gov |

Metabolic Studies in Isolated Cellular and Tissue Models

In vitro studies utilizing isolated kidney cells (IKC) from male Fischer 344 rats have been instrumental in elucidating the renal metabolism of 3,5-dichloroaniline (3,5-DCA). nih.govnih.gov These experimental models allow for a focused examination of the kidney's intrinsic capacity to biotransform this compound. When IKC are incubated with 3,5-DCA, a specific metabolic profile emerges, characterized by the formation of distinct metabolites. nih.gov

Research has shown that the primary mechanism of 3,5-DCA bioactivation in these cells appears to be N-oxidation. nih.govresearchgate.net This process leads to the generation of potentially nephrotoxic metabolites. The kidney's ability to perform this biotransformation highlights its role not just in excretion, but also in the potential toxification of xenobiotics like 3,5-DCA. The formation of these metabolites within the kidney itself indicates that the organ can be exposed to harmful substances produced both locally (intra-renal) and from external sources (extra-renal). nih.gov

The key metabolites identified following the incubation of 3,5-DCA with isolated kidney cells are 3,5-dichloroacetanilide (3,5-DCAA) and 3,5-dichloronitrobenzene (3,5-DCNB). nih.gov The production of 3,5-DCNB is significant as it demonstrates that the kidney can generate 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) from 3,5-DCA. nih.gov Of the metabolites studied, 3,5-DCPHA has been identified as a particularly potent nephrotoxicant in this in vitro system. nih.govnih.gov This suggests that the renal metabolism of 3,5-DCA can lead to the formation of compounds that may contribute to its observed nephrotoxicity in vivo. nih.govresearchgate.net

The production of metabolites from 3,5-dichloroaniline has been quantified in in vitro systems using isolated kidney cells from male Fischer 344 rats. nih.gov In these experiments, isolated kidney cells were incubated with 3,5-DCA, and the resulting metabolites were identified and measured.

Following a 90-minute incubation period with 3,5-DCA concentrations ranging from 0.5 to 1.0 mM, only two metabolites were consistently detected: 3,5-dichloroacetanilide (3,5-DCAA) and 3,5-dichloronitrobenzene (3,5-DCNB). nih.gov Other potential metabolites, such as 2-amino-4,6-dichlorophenol (2-A-4,6-DCP), were not detected under these experimental conditions. nih.gov

The formation of these specific metabolites provides insight into the metabolic pathways active in renal cells for processing 3,5-DCA. The data from these in vitro studies are crucial for understanding the potential for bioactivation and detoxification of this compound within the kidney.

| Parent Compound | Metabolite | In Vitro System | Key Findings |

| 3,5-Dichloroaniline (3,5-DCA) | 3,5-Dichloroacetanilide (3,5-DCAA) | Isolated Kidney Cells (Fischer 344 rats) | Detected as a metabolite following incubation with 3,5-DCA. |

| 3,5-Dichloroaniline (3,5-DCA) | 3,5-Dichloronitrobenzene (3,5-DCNB) | Isolated Kidney Cells (Fischer 344 rats) | Detected as a metabolite following incubation with 3,5-DCA. nih.gov |

| 3,5-Dichloroaniline (3,5-DCA) | 3,5-Dichlorophenylhydroxylamine (3,5-DCPHA) | Isolated Kidney Cells (Fischer 344 rats) | Inferred to be formed from 3,5-DCA due to the detection of 3,5-DCNB. nih.gov |

| 3,5-Dichloroaniline (3,5-DCA) | 2-Amino-4,6-dichlorophenol (2-A-4,6-DCP) | Isolated Kidney Cells (Fischer 344 rats) | Not detected under the experimental conditions. nih.gov |

Advanced Analytical Methodologies for Detection and Quantification of 3,5 Dichloroaniline

Chromatographic Techniques

Chromatography is a fundamental technique for separating 3,5-DCA from other compounds in a sample, enabling accurate quantification. High-performance liquid chromatography, high-performance thin-layer chromatography, and gas chromatography are the most prominently used methods.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis of 3,5-DCA. In a typical HPLC setup, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases. For 3,5-DCA analysis, reversed-phase columns, such as C18, are commonly employed. epa.gov

A study focusing on the simultaneous determination of 3,4-DCA and 3,5-DCA in chives utilized an HPLC system coupled with tandem mass spectrometry (MS/MS). The method demonstrated excellent linearity over a concentration range of 0.001–1.000 mg/L for both analytes, with a correlation coefficient (R²) greater than 0.996. mdpi.com The retention time for 3,5-DCA was recorded at 3.851 minutes, showing good peak shape and separation. mdpi.com The limit of detection (LOD) and limit of quantification (LOQ) for 3,5-DCA in chive samples were established at 1.0 µg/kg and 3.0 µg/kg, respectively. nih.govmdpi.com This highlights the sensitivity and efficiency of HPLC-based methods for monitoring 3,5-DCA residues in food products. mdpi.com

| Parameter | Value | Reference |

| Linearity Range | 0.001–1.000 mg/L | mdpi.com |

| Correlation Coefficient (R²) | > 0.996 | mdpi.com |

| Retention Time | 3.851 min | mdpi.com |

| Limit of Detection (LOD) | 1.0 µg/kg | nih.govmdpi.com |

| Limit of Quantification (LOQ) | 3.0 µg/kg | nih.govmdpi.com |

High-Performance Thin-Layer Chromatography-Densitometry (HPTLC-Densitometry) for Separation and Determination

High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry offers a simpler and more cost-effective alternative for the separation and determination of various compounds. nih.gov In HPTLC, a sample is spotted on a plate coated with a stationary phase, and a solvent system (mobile phase) moves up the plate by capillary action, separating the components. nih.gov Densitometry is then used to quantify the separated compounds by measuring the absorbance or fluorescence of the spots.

While specific HPTLC methods for 3,5-dichloroaniline (B42879) hydrochloride are not extensively detailed in the provided search results, the principles of HPTLC-densitometry are well-established for the quantitative analysis of other organic compounds in various matrices, including pharmaceutical formulations. nih.govmdpi.com The method's validation typically includes assessing linearity, precision, accuracy, specificity, and the limits of detection and quantification, ensuring reliable results. nih.gov For instance, in the analysis of other compounds, HPTLC methods have demonstrated good linearity and sensitivity, with LOD and LOQ values often in the nanogram per spot range. nih.gov This suggests that a validated HPTLC-densitometry method could be a viable approach for the routine analysis of 3,5-DCA.

Gas Chromatography (GC) for Identification and Quantification

Gas Chromatography (GC) is another widely used technique for the identification and quantification of volatile and semi-volatile compounds like 3,5-DCA. In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and affinity for the stationary phase.

For the analysis of chloroanilines, GC coupled with a mass spectrometer (GC/MS) provides high sensitivity and selectivity. nih.gov A study on the determination of dichloroanilines in human urine developed a GC/MS method that did not require derivatization, simplifying the sample preparation process. nih.gov Using selected ion monitoring (SIM), this method achieved a limit of detection (LOD) of 0.005 µg/L and a lower limit of quantitation (LLOQ) of 0.010 µg/L for both 3,4-DCA and 3,5-DCA. nih.gov Another comparative study of GC/MS, GC/MS-MS, and LC/MS-MS for aniline (B41778) derivatives in groundwater found that GC/MS-MS offered a tenfold higher sensitivity than single quadrupole GC/MS. tandfonline.com

| Parameter | Value (GC/MS in Urine) | Reference |

| Limit of Detection (LOD) | 0.005 µg/L | nih.gov |

| Lower Limit of Quantitation (LLOQ) | 0.010 µg/L | nih.gov |

Mass Spectrometric Approaches

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with chromatographic methods, it provides a high degree of specificity and sensitivity, making it ideal for trace-level analysis of compounds like 3,5-DCA.

Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC/MS/MS)

Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC/MS/MS) is a highly sensitive and selective analytical technique used for quantifying trace levels of compounds in complex mixtures. nih.gov This method combines the separation power of liquid chromatography with the detection capabilities of a triple quadrupole mass spectrometer.

In the analysis of 3,5-DCA, LC/MS/MS has been successfully applied to various matrices, including chives and human urine. mdpi.comnih.gov A method developed for detecting 3,5-DCA in human urine as a biomarker for exposure to certain fungicides involved basic hydrolysis of urine samples, followed by extraction and analysis by LC/MS/MS. nih.gov The method demonstrated good precision and linearity in the range of 0.1-200 ng/mL of urine, with a detection limit of 0.1 ng/mL. nih.gov Similarly, an LC/MS/MS method for chives reported a limit of detection of 1.0 µg/kg and a limit of quantification of 3.0 µg/kg for 3,5-DCA. mdpi.com These findings underscore the robustness and sensitivity of LC/MS/MS for the trace analysis of 3,5-DCA.

| Matrix | Linearity Range | Limit of Detection (LOD) | Reference |

| Human Urine | 0.1–200 ng/mL | 0.1 ng/mL | nih.gov |

| Chives | 0.001–1.000 mg/L | 1.0 µg/kg | mdpi.com |

Selected Reaction Monitoring (SRM) for High Sensitivity and Specificity

Selected Reaction Monitoring (SRM) is a targeted mass spectrometry technique performed on triple quadrupole instruments that provides exceptional sensitivity and specificity for quantitative analysis. siena.edu In an SRM experiment, the first quadrupole is set to select a specific precursor ion (e.g., the molecular ion of 3,5-DCA). This ion is then fragmented in the second quadrupole (collision cell), and the third quadrupole is set to monitor a specific fragment ion. This two-stage mass filtering significantly reduces background noise and enhances the signal-to-noise ratio.

The analysis of 3,5-DCA in human urine utilized SRM in the negative ion mode for the quantification of a derivatized form of the analyte. nih.gov This approach, coupled with the use of a labeled internal standard, ensured high precision and accuracy. nih.gov The specificity of SRM is crucial when analyzing complex matrices where isobaric interferences (compounds with the same nominal mass) can be a problem. By monitoring a specific precursor-to-product ion transition, SRM ensures that the detected signal is unique to the target analyte, making it a gold standard for quantitative proteomics and small molecule analysis. siena.edu

Spectrophotometric Techniques

Spectrophotometry offers a cost-effective and accessible approach for the quantification of analytes. For a molecule like 3,5-dichloroaniline, which possesses a primary aromatic amine group, specific chemical reactions can be employed to generate colored products that are readily measurable in the visible region of the electromagnetic spectrum.

A well-established chemical pathway for the quantitative determination of primary aromatic amines is through a diazotization-coupling reaction. This method, while not extensively documented specifically for 3,5-dichloroaniline in recent literature, is based on fundamental organic chemistry principles applicable to this compound. The process involves two main steps:

Diazotization: The primary aromatic amine group of 3,5-dichloroaniline is reacted with nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid at low temperatures (0-5 °C). This reaction converts the amine group into a diazonium salt. The acidic conditions and low temperature are critical to prevent the unstable diazonium salt from decomposing.

Coupling: The resulting diazonium salt is then reacted with a coupling agent, which is an electron-rich aromatic compound such as a phenol (B47542) or an aromatic amine (e.g., 2-naphthol (B1666908) or N-(1-Naphthyl)ethylenediamine). This electrophilic aromatic substitution reaction forms a highly conjugated azo dye. These azo compounds are intensely colored, and their concentration can be determined by measuring the absorbance of the solution at the wavelength of maximum absorbance (λmax) using a visible spectrophotometer. The intensity of the color produced is directly proportional to the concentration of the 3,5-dichloroaniline in the sample, following the Beer-Lambert law.

While specific applications for 3,5-DCA are not prevalent in recent studies, this methodology is a standard and recognized technique for the analysis of similar aromatic amines. researchgate.netgoogle.com

Ion-pair coupling reactions provide another avenue for the spectrophotometric detection of 3,5-dichloroaniline. This technique is particularly useful for enhancing the extraction of ionic analytes from aqueous matrices into organic solvents, where they can be concentrated and analyzed.

The principle involves the reaction of the target ion with a large, oppositely charged counter-ion (the ion-pairing reagent) to form a neutral, stoichiometric ion-pair. In an acidic solution, the amino group of 3,5-dichloroaniline becomes protonated, forming the 3,5-dichloroanilinium cation (3,5-DCA-NH₃⁺). This cation can then be paired with a suitable anionic reagent.

For detection purposes, a colored or fluorescent ion-pairing reagent is used. The process typically involves:

Acidification of the aqueous sample containing 3,5-DCA to ensure the formation of the cation.

Addition of a solution containing a colored anionic reagent (e.g., a sulfonate dye).

Formation of the ion-pair complex between the 3,5-dichloroanilinium cation and the colored anion.

Extraction of the colored ion-pair into an immiscible organic solvent (e.g., chloroform (B151607) or dichloromethane).

Measurement of the absorbance of the organic phase using a spectrophotometer.

The concentration of 3,5-DCA is then determined by relating the absorbance of the extract to a calibration curve prepared with known concentrations of the analyte. This method enhances both the selectivity and sensitivity of the detection by isolating the analyte from interfering substances in the original matrix. rsc.org

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical step in the analytical workflow for detecting trace levels of 3,5-dichloroaniline, especially in complex environmental and biological matrices. This often involves extraction to isolate the analyte and derivatization to improve its chromatographic behavior and detection sensitivity.

Derivatization is a common strategy to enhance the volatility and thermal stability of polar analytes like 3,5-DCA for gas chromatography (GC) or to improve their ionization efficiency and chromatographic retention for liquid chromatography-mass spectrometry (LC-MS). Pentafluoropropionic anhydride (B1165640) (PFPA) is a widely used derivatizing agent for primary and secondary amines. researchgate.netnih.gov

The derivatization reaction involves the acylation of the amine group of 3,5-DCA with PFPA, replacing the active hydrogens with a pentafluoropropionyl group. This reaction creates a less polar, more volatile, and more stable derivative that is highly responsive to electron capture detection (ECD) in GC or can be sensitively detected in negative ion mode using mass spectrometry.

A typical procedure involves:

Extraction of 3,5-DCA from the sample matrix. For instance, in analyzing agricultural products, a liquid-liquid extraction with a solvent like toluene (B28343) might be employed. researchgate.netnih.gov

The solvent is evaporated, and the residue is reconstituted in a suitable solvent.

PFPA is added, and the reaction is often carried out at an elevated temperature (e.g., 60-70 °C) for a specific duration to ensure complete derivatization.

After the reaction, the excess reagent and by-products are removed, and the final extract containing the derivatized 3,5-DCA is analyzed by LC/MS/MS. researchgate.netnih.gov This approach offers very low detection limits, often in the sub-ng/mL range. researchgate.netnih.gov

In recent years, there has been a significant push towards developing more environmentally friendly analytical methods, guided by the principles of Green Analytical Chemistry (GAC). researchgate.netnih.gov These principles advocate for reducing the use of hazardous solvents, minimizing waste, and decreasing energy consumption without compromising analytical performance.

A prime example of a green analytical procedure for 3,5-dichloroaniline is the use of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation. A modified QuEChERS technique has been successfully developed and validated for the simultaneous determination of 3,4-dichloroaniline (B118046) and 3,5-dichloroaniline in chives. nih.govmdpi.com

The procedure involves:

Extraction: Homogenized samples are extracted with acetonitrile (B52724), a solvent with lower toxicity compared to halogenated alternatives. nih.govmdpi.com

Salting-out: A partitioning step is induced by adding salts (e.g., magnesium sulfate (B86663), sodium chloride), which forces the analytes from the aqueous phase into the acetonitrile layer.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The acetonitrile extract is cleaned up by adding a mixture of sorbents. For chive samples, a combination of primary secondary amine (PSA) to remove organic acids and sugars, and graphitized carbon black (GCB) to remove pigments and sterols, has proven effective. nih.govmdpi.com

This method is significantly faster and simpler than traditional extraction techniques and drastically reduces solvent consumption. The resulting extract is then analyzed by a sensitive technique like HPLC-MS/MS. The validation of this method has demonstrated excellent performance characteristics. nih.govmdpi.com

Table 1: Performance of a Modified QuEChERS HPLC-MS/MS Method for 3,5-DCA in Chives nih.govmdpi.com

| Parameter | Value |

| Linearity (R²) | > 0.996 (for 0.001-1.000 mg/L) |

| Limit of Detection (LOD) | 1.0 µg/kg |

| Limit of Quantification (LOQ) | 3.0 µg/kg |

| Recovery (at 0.001-1.000 mg/kg) | 78.2% - 98.1% |

| Relative Standard Deviation (RSD) | 1.4% - 11.9% |

| Matrix Effect | -4.4% to 2.3% |

Applications in Environmental and Biological Monitoring (Excluding Human Clinical Data)

The detection of 3,5-dichloroaniline is critical in various monitoring programs due to its persistence and toxicity. It is a known metabolite of dicarboximide fungicides like iprodione (B1672158) and vinclozolin (B1683831), and its presence in the environment can indicate the use and degradation of these parent compounds. nih.gov

Environmental applications include:

Food Safety: As demonstrated by the analysis of chives, analytical methods are applied to monitor 3,5-DCA residues in agricultural products to ensure they comply with maximum residue limits (MRLs). nih.govmdpi.com

Water Quality: 3,5-DCA has been detected in groundwater and wastewater, necessitating its inclusion in water quality monitoring programs to assess contamination from agricultural runoff or industrial discharge. nih.gov

Soil and Sediment Analysis: Monitoring 3,5-DCA in soil and sediments is crucial for understanding its environmental fate and its potential impact on soil microbial communities and ecosystems. Studies have shown that 3,5-DCA can be more toxic to soil microorganisms than its parent fungicides. nih.gov

Biological Monitoring in Wildlife: The compound's potential for moderate bioconcentration in aquatic organisms makes it a target for analysis in wildlife tissues to assess ecosystem health and the bioaccumulation of pesticide residues through the food chain. nih.gov

These applications rely on the robust and sensitive analytical methods described, ensuring that potential risks associated with the presence of 3,5-dichloroaniline in the environment can be effectively evaluated and managed.

Analysis in Environmental Matrices (e.g., Soil, Water, Sediments)

The widespread use of dicarboximide fungicides results in the presence of their metabolite, 3,5-DCA, in various environmental compartments. nih.govresearchgate.net Consequently, robust analytical methods are necessary to monitor its levels in soil, water, and sediments.

A highly sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method has been developed for the simultaneous determination of 3,4-DCA and 3,5-DCA. mdpi.comnih.gov This method often incorporates a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique. mdpi.comnih.gov For instance, in the analysis of soil and plant matrices, acetonitrile has been identified as the most effective extractant. mdpi.comnih.gov The purification of the extract is a critical step to remove interferences, and a combination of graphite (B72142) carbon black (GCB) and primary secondary amine (PSA) has proven to be effective. mdpi.comnih.gov

Studies have shown that microplastics in soil, such as polyethylene (B3416737) (PE) and polylactic acid (PLA), can influence the environmental behavior of 3,5-DCA. researchgate.netnih.gov These microplastics can increase the adsorption of 3,5-DCA in soil, thereby prolonging its degradation half-life. nih.gov

The performance of these analytical methods is characterized by their limits of detection (LOD) and quantification (LOQ), which are crucial for detecting trace amounts of the compound.

Table 1: HPLC-MS/MS Method Parameters for 3,5-DCA Analysis in Environmental and Food Matrices

| Parameter | Value (for 3,5-DCA) | Reference |

| Limit of Detection (LOD) | 1.0 µg/kg | mdpi.comnih.gov |

| Limit of Quantitation (LOQ) | 3.0 µg/kg | mdpi.comnih.gov |

| Linear Range | 0.001–1.000 mg/L | mdpi.comnih.gov |

| Correlation Coefficient (R²) | > 0.996 | mdpi.comnih.gov |

| Matrix Effect (in chives) | -4.4% to 2.3% | mdpi.comnih.gov |

In the context of water analysis, 3,5-DCA's water solubility is a key physical property influencing its environmental fate. nih.gov The detection of chloroanilines in various water sources underscores the importance of these analytical capabilities. mdpi.com

Biomarker Analysis of Exposure in Animal Systems (e.g., Zebrafish, Rat, Human Urine as biomarker of exposure to fungicides)

3,5-DCA serves as a crucial biomarker for assessing exposure to dicarboximide fungicides like vinclozolin and iprodione. researchgate.netnih.gov Its detection in biological fluids, such as human urine, provides a reliable measure of exposure to these parent pesticides. nih.govnih.gov

Human Biomonitoring: A method utilizing liquid chromatography/triple quadrupole mass spectrometry (LC/MS/MS) has been developed for the analysis of 3,5-DCA in human urine. nih.gov This procedure involves the basic hydrolysis of urine samples to convert the fungicides, their metabolites, and conjugates into 3,5-DCA. nih.govnih.gov The resulting 3,5-DCA is then extracted, commonly with toluene, and derivatized using pentafluoropropionic anhydride (PFPA) to enhance its detectability. nih.gov The analysis of the derivative is performed using selected reaction monitoring (SRM) in the negative ion mode. nih.gov This method demonstrates good precision and linearity over a concentration range of 0.1-200 ng/mL in urine, with a limit of detection of 0.1 ng/mL. nih.gov In a study with non-occupationally exposed volunteers, 3,5-DCA levels in urine ranged from 0.17 to 1.17 µg/l. nih.gov

Animal Models:

Rat: Studies in Fischer 344 rats have investigated the metabolism and nephrotoxic potential of 3,5-DCA. mdpi.com In isolated kidney cells, 3,5-DCA is metabolized into detectable compounds such as 3,5-dichloroacetanilide (3,5-DCAA) and 3,5-dichloronitrobenzene (B1666198) (3,5-DCNB). mdpi.com The formation of these metabolites is an important aspect of biomarker research, as they can provide insights into the toxicological pathways. mdpi.com Research has shown that 3,5-DCA can induce nephrotoxicity in Sprague-Dawley rats. nih.gov

Zebrafish: Zebrafish (Danio rerio) are a common model organism for studying the toxicity of environmental contaminants. ufc.brnih.gov Studies have shown that fungicides like procymidone (B1679156) and iprodione can be metabolized into 3,5-DCA in zebrafish. mdpi.com Proteomics analysis of zebrafish larvae exposed to chloroanilines helps in understanding the molecular mechanisms of toxicity. ufc.br The fish embryo acute toxicity (FET) test is often used, with 3,4-dichloroaniline, a related compound, serving as a positive control to assess toxic effects at early life stages. ufc.brnih.gov Biomarker responses in zebrafish embryos, such as changes in enzyme activities (e.g., glutathione-S-transferase), are measured to evaluate sub-lethal effects of pesticide exposure. mdpi.com

Table 2: Analytical Method for 3,5-DCA as a Biomarker in Human Urine

| Parameter | Details | Reference |

| Analytical Technique | Liquid Chromatography/Triple Quadrupole Mass Spectrometry (LC/MS/MS) | nih.gov |

| Sample Preparation | Basic hydrolysis, Toluene extraction, Derivatization with PFPA | nih.gov |

| Quantification | Selected Reaction Monitoring (SRM), Negative Ion Mode | nih.gov |

| Internal Standard | [(13)C(6)]-labeled 3,4-DCA | nih.gov |

| Linear Range | 0.1-200 ng/mL | nih.gov |

| Limit of Detection (LOD) | 0.1 ng/mL | nih.gov |

Residue Quantification in Plant-based Food Matrices (e.g., Chives)

The presence of pesticide residues in food is a significant concern for consumer safety. nih.gov 3,5-DCA, as a metabolite of fungicides used in agriculture, can be found as a residue in various plant-based foods. mdpi.comnih.gov Chives (Allium ascalonicum) have been a subject of study for the quantification of 3,5-DCA residues. mdpi.comnih.govnih.gov

A sensitive HPLC-MS/MS method has been established for the simultaneous determination of 3,4-DCA and 3,5-DCA residues in chives. mdpi.comnih.gov This method employs a modified QuEChERS approach for sample preparation. mdpi.comnih.gov The validation of such methods is crucial to ensure their accuracy and reliability for routine monitoring of food products. mdpi.comresearchgate.net

Key performance parameters for the analysis in chives include recovery rates, which indicate the efficiency of the extraction process, and the relative standard deviation (RSD), which measures the precision of the method.

Table 3: Performance of HPLC-MS/MS Method for 3,5-DCA Residue Analysis in Chives

| Parameter | Value Range (for 3,5-DCA) | Reference |

| Fortified Recovery | 78.2% – 98.1% | mdpi.comnih.gov |

| Relative Standard Deviation (RSD) | 1.4% – 11.9% | mdpi.comnih.gov |

| Limit of Detection (LOD) | 1.0 µg/kg | mdpi.comnih.gov |

| Limit of Quantitation (LOQ) | 3.0 µg/kg | mdpi.comnih.gov |

The method demonstrated satisfactory accuracy, with recoveries falling within the acceptable range of 70–120%, and good precision, with RSD values below 20%. mdpi.com This analytical approach has been successfully applied to actual vegetable samples to monitor for the presence of 3,5-DCA. mdpi.comnih.gov Studies have also investigated how the presence of microplastics in the soil can affect the bioaccumulation of 3,5-DCA in chive roots, stems, and leaves. nih.gov

Ecotoxicological Investigations and Mechanistic Studies of 3,5 Dichloroaniline

Toxicity to Aquatic Organisms

The release of 3,5-dichloroaniline (B42879) (3,5-DCA) into aquatic environments poses a significant threat to a variety of organisms. This section details the ecotoxicological effects of 3,5-DCA on key aquatic species, highlighting its impact on their development, physiology, and survival.

Effects on Zebrafish (e.g., Developmental Malformations, Histomorphological Damage to Organs)

Zebrafish (Danio rerio) are a widely used model organism in ecotoxicological studies due to their rapid development and genetic similarity to humans. Research has shown that exposure to chloroanilines can lead to a range of adverse effects in zebrafish embryos and larvae.

| Compound | Observed Effects | Reference |

|---|---|---|

| 3,4-Dichloroaniline (B118046) | Coagulation of embryos, non-detachment of tail, lower heartbeat frequency, curved body, pericardial edema | researchgate.net |

| 3,4-Dichloroaniline | Reduced survival rate, malformations | nih.gov |

Impact on Terrestrial and Soil Microbial Communities

3,5-Dichloroaniline can enter terrestrial ecosystems through various pathways, including the degradation of pesticides. Its presence in soil can significantly disrupt the structure and function of microbial communities, which are vital for soil health and nutrient cycling.

Effects on Soil Microbial Functional Diversity and Community Structure

Research has shown that 3,5-DCA can have a more significant and persistent negative impact on soil microbial communities than its parent compounds, such as the fungicide iprodione (B1672158). asm.orgnih.gov The application of iprodione to soil leads to the formation of 3,5-DCA, which has been identified as the primary driver of observed changes in the diversity of bacteria and fungi. asm.orgnih.gov Specifically, the abundance of certain bacterial groups, including Actinobacteria, Hyphomicrobiaceae, Ilumatobacter, and Solirubrobacter, as well as the fungal group Pichiaceae, has been negatively correlated with the concentration of 3,5-DCA in the soil. asm.orgnih.gov

Inhibition of Enzymatic Activities and Nitrification Processes in Soil

3,5-Dichloroaniline has been shown to persistently reduce key enzymatic activities in soil, which are crucial for nutrient cycling and organic matter decomposition. asm.orgnih.gov Furthermore, it significantly inhibits potential nitrification, the biological oxidation of ammonia (B1221849) to nitrate. asm.orgnih.gov This inhibition is a direct consequence of the toxic effects of 3,5-DCA on the microorganisms responsible for this process. Studies have demonstrated that direct application of 3,5-DCA to soil leads to a dose-dependent reduction in potential nitrification and nitrate-nitrogen levels. asm.orgnih.gov At concentrations of 5 to 100 µg/g of soil, 3,5-dichloroaniline was found to inhibit the oxidation of ammonia's nitrogen to nitrite (B80452) nitrogen. nih.gov

Differential Sensitivity of Ammonia-Oxidizing Microorganisms (AOM)

Ammonia-oxidizing microorganisms (AOM), which include ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA), are particularly sensitive to 3,5-DCA. In vitro assays have confirmed that 3,5-DCA is consistently more inhibitory to various strains of terrestrial AOM than its parent compound, iprodione. asm.orgnih.gov Among the tested AOM, "Candidatus Nitrosotalea sinensis" Nd2 was identified as the most sensitive to both iprodione and 3,5-DCA. asm.orgnih.gov The varying sensitivities of different AOM to 3,5-DCA highlight the compound's potential to alter the composition and function of these crucial microbial communities involved in the nitrogen cycle.

| Affected Parameter | Observed Effect | Key Microbial Groups/Processes | Reference |

|---|---|---|---|

| Microbial Community Structure | Negative correlation with abundance | Actinobacteria, Hyphomicrobiaceae, Ilumatobacter, Solirubrobacter, Pichiaceae | asm.orgnih.gov |

| Enzymatic Activities | Persistent reduction | Key soil enzymes | asm.orgnih.gov |

| Nitrification | Inhibition of potential nitrification and nitrate-nitrogen reduction | Ammonia-oxidizing microorganisms (AOM) | asm.orgnih.gov |

| Ammonia Oxidation | Inhibition of ammonia to nitrite conversion | Nitrifying bacteria | nih.gov |

| AOM Sensitivity | Differential inhibition, with "Candidatus Nitrosotalea sinensis" Nd2 being most sensitive | Ammonia-oxidizing bacteria (AOB) and archaea (AOA) | asm.orgnih.gov |

Comparative Ecotoxicity Assessments

Comparison of Toxicity with Parent Dicarboximide Fungicides (e.g., Iprodione, Vinclozolin (B1683831), Procymidone)

3,5-Dichloroaniline is a common environmental metabolite of dicarboximide fungicides such as iprodione, vinclozolin, and procymidone (B1679156). nih.govepa.govepa.gov Research indicates that 3,5-DCA is often more toxic and persistent in the environment than the parent fungicides from which it is derived. jmb.or.kr

A study evaluating the acute toxicity of these compounds to zebrafish (Danio rerio) demonstrated the higher toxicity of the 3,5-DCA metabolite compared to its parent fungicides, procymidone and iprodione. nih.gov The 96-hour median lethal concentration (LC50) for 3,5-DCA was found to be 1.64 mg/L, which is lower than that of procymidone (2.00 mg/L) and iprodione (5.70 mg/L), indicating its greater acute toxicity to this aquatic species. nih.gov Both procymidone and iprodione were found to be metabolized to 3,5-DCA within the zebrafish. nih.gov Furthermore, vinclozolin and its primary degradation products, including 3,5-DCA, are noted for their potential mobility in soil, particularly in sandy soils with low organic matter. epa.gov

Table 1: Acute Toxicity of 3,5-DCA and Parent Fungicides to Adult Zebrafish (96-hour LC50)

| Compound | 96-hour LC50 (mg/L) | Toxicity Level |

|---|---|---|

| 3,5-Dichloroaniline (3,5-DCA) | 1.64 | Higher Toxicity |

| Procymidone | 2.00 | Moderate Toxicity |

| Iprodione | 5.70 | Moderate Toxicity |

Data sourced from a study on the acute toxicity toward zebrafish. nih.gov

Relative Ecotoxicity of 3,5-Dichloroaniline Metabolites (e.g., 3,5-DCPHA, 3,5-DCNB)

The biotransformation of 3,5-DCA can lead to the formation of various metabolites, some of which exhibit significant toxicity. A study conducted on isolated kidney cells (IKCs) from Fischer 344 rats investigated the nephrotoxic potential of four putative metabolites: 3,5-dichloroacetanilide (3,5-DCAA), 3,5-dichlorophenylhydroxylamine (3,5-DCPHA), 2-amino-4,6-dichlorophenol (B1218851) (2-A-4,6-DCP), and 3,5-dichloronitrobenzene (B1666198) (3,5-DCNB). nih.govnih.gov

The results showed that 3,5-DCPHA was the most potent nephrotoxicant among the tested metabolites. nih.govnih.gov 3,5-DCNB displayed an intermediate level of nephrotoxic potential, while 3,5-DCAA and 2-amino-4,6-dichlorophenol were found to be non-cytotoxic under the experimental conditions. nih.govnih.gov These findings suggest that 3,5-DCPHA and 3,5-DCNB are key contributors to the nephrotoxicity observed following exposure to 3,5-DCA. nih.gov The study also noted that the kidney itself can produce 3,5-DCAA and 3,5-DCNB from 3,5-DCA. nih.govnih.gov

Table 2: Cytotoxicity of 3,5-DCA Metabolites in Isolated Rat Kidney Cells

| Metabolite | Cytotoxic Potential |

|---|---|

| 3,5-Dichlorophenylhydroxylamine (3,5-DCPHA) | Most Potent Nephrotoxicant |

| 3,5-Dichloronitrobenzene (3,5-DCNB) | Intermediate Nephrotoxicant |

| 3,5-Dichloroacetanilide (3,5-DCAA) | Not Cytotoxic |

| 2-Amino-4,6-dichlorophenol (2-A-4,6-DCP) | Not Cytotoxic |

Based on in vitro studies on isolated kidney cells from male Fischer 344 rats. nih.govnih.gov

Ecotoxicological Comparisons with Other Dichloroaniline Isomers (e.g., 3,4-Dichloroaniline)

When compared to other dichloroaniline isomers, 3,5-DCA consistently emerges as the most potent nephrotoxicant both in vivo and in vitro. nih.gov The order of decreasing nephrotoxic potential among the isomers in rats has been reported as: 3,5-DCA > 2,5-DCA > 2,4-DCA, 2,6-DCA, 3,4-DCA > 2,3-DCA. industrialchemicals.gov.au In vivo exposure to 3,5-DCA in rats leads to severe morphological changes in renal proximal tubular cells, with effects also seen in distal tubular cells and collecting ducts. nih.gov

The isomer 3,4-dichloroaniline (3,4-DCA), a metabolite of several herbicides, is also recognized as an environmental contaminant with significant toxicity to non-target organisms. mdpi.comnih.gov It is known to be more toxic than its parent chemicals and can disrupt reproductive processes in fish. mdpi.com For instance, exposure to 3,4-DCA has been shown to reduce fecundity and alter gonadal tissues in Javanese medaka (Oryzias javanicus). mdpi.com Despite the known hazards of isomers like 3,4-DCA, 3,5-DCA is distinguished by its superior nephrotoxic potency. nih.govindustrialchemicals.gov.au

Mechanistic Ecotoxicology and Cellular Effects (Non-Human Focus)

Understanding the mechanisms by which 3,5-DCA exerts its toxic effects at the cellular and molecular level is critical for assessing its environmental risk. Research has primarily focused on non-human models, particularly isolated kidney cells, to elucidate these pathways.

Cellular and Molecular Mechanisms of Toxicity in Isolated Kidney Cells (e.g., Cytotoxicity, Bioactivation, Oxidative Stress)

Studies using isolated renal cortical cells (IRCC) from male Fischer 344 rats have shown that 3,5-DCA is cytotoxic in a time- and concentration-dependent manner. nih.govnih.gov The toxicity is not caused by the parent compound alone but is largely dependent on its bioactivation by renal enzymes into more reactive and toxic metabolites. nih.gov

Several enzyme systems within the kidney have been implicated in the bioactivation of 3,5-DCA. nih.govnih.gov These include flavin-containing monooxygenases (FMO), cytochrome P450 (CYP) enzymes, and peroxidases. nih.gov The use of selective inhibitors has suggested that the CYP2C family, in particular, plays a significant role in this process. nih.govnih.gov

The role of oxidative stress in 3,5-DCA-induced cytotoxicity appears to be complex. While antioxidants such as glutathione (B108866) and N-acetyl-L-cysteine can lessen the cytotoxic effects, this protection may be due to the scavenging of radical metabolites rather than the mitigation of broad oxidative stress. nih.govnih.gov Studies have found that while antioxidants can attenuate cytotoxicity, there isn't a corresponding increase in oxidized glutathione levels, suggesting that oxidative stress is not the primary cause of cell death. nih.govnih.gov Instead, it is proposed that free radicals contribute to the nephrotoxicity induced by 3,5-DCA. nih.gov

Table 3: Effect of Inhibitors and Antioxidants on 3,5-DCA Cytotoxicity in Isolated Rat Kidney Cells

| Agent Type | Example(s) | Effect on 3,5-DCA Cytotoxicity |

|---|---|---|

| Enzyme Inhibitors | ||

| FMO Inhibitors | Methimazole (B1676384), N-octylamine | Attenuated |

| CYP Inhibitors | Piperonyl butoxide, Metyrapone | Attenuated |

| Peroxidase Inhibitors | Indomethacin (B1671933), Mercaptosuccinate | Attenuated |

| Antioxidants | ||

| Nucleophilic Antioxidants | Glutathione, N-acetyl-L-cysteine | Attenuated |

| Other Antioxidants | α-tocopherol, Ascorbate, Pyruvate | Attenuated |

Findings from in vitro experiments on isolated renal cortical cells. nih.govnih.gov

Contributions of Reactive Metabolites to Toxicity (e.g., 3,5-Dichloronitrosobenzene)

The bioactivation of 3,5-DCA leads to the formation of reactive metabolites that are central to its toxic mechanism. N-oxidation of 3,5-DCA is considered a primary bioactivation pathway, yielding cytotoxic metabolites. nih.govnih.gov The toxicity is most likely mediated by highly reactive species such as 3,5-dichloronitrosobenzene and/or 3,5-dichlorophenylhydroxylamine (3,5-DCPHA). nih.gov

The metabolite 3,5-DCNB is also a significant contributor to nephrotoxicity, but it requires further biotransformation to exert its toxic effects. nih.gov The reduction of 3,5-DCNB can produce 3,5-dichloronitrosobenzene and 3,5-DCPHA, the same reactive intermediates formed from the oxidation of 3,5-DCA. nih.gov This indicates a cyclical metabolic pathway that can perpetuate the formation of toxic species. The cytotoxicity of 3,5-DCNB can be reduced by antioxidants and inhibitors of oxidative biotransformation, mirroring the effects seen with the parent 3,5-DCA compound. nih.gov These findings underscore that the toxicity of 3,5-DCA is intricately linked to the generation of these reactive metabolites within the kidney. nih.govnih.gov

Neurotoxic and Nephrotoxic Effects in Animal Models (e.g., Rats, Zebrafish)

Nephrotoxic Effects in Rats

The nephrotoxic potential of 3,5-dichloroaniline (3,5-DCA) has been demonstrated in various studies using rat models, highlighting significant impacts on renal function and structure. In vivo exposure in both Sprague-Dawley and Fischer 344 rats leads to a range of adverse renal effects, including elevated blood urea (B33335) nitrogen (BUN) concentrations, proteinuria, hematuria, and decreased kidney weight. mdpi.com The most severe morphological damage is typically observed in the renal proximal tubular cells, although distal tubular cells and collecting ducts are also affected. mdpi.com

One study on male Sprague-Dawley rats found that administration of 3,5-DCA resulted in decreased urine volume and osmolality, increased proteinuria, and elevated BUN levels. nih.gov Furthermore, a notable decrease in the accumulation of p-aminohippurate (B12120003) (PAH), a marker for renal organic anion transport, was observed in renal cortical slices, indicating impaired tubular function. nih.gov In vitro experiments with renal cortical slices confirmed that 3,5-DCA concentrations of 10⁻⁶ M or greater decreased the uptake of both PAH and tetraethylammonium (B1195904) (TEA), a marker for organic cation transport. nih.gov

Mechanistic studies have focused on the bioactivation of 3,5-DCA into more toxic metabolites. Research using isolated kidney cells (IKCs) from male Fischer 344 rats has been crucial in elucidating these pathways. mdpi.comnih.gov These studies have shown that the nephrotoxicity is not primarily caused by the parent compound but by its metabolites. The primary mechanism of bioactivation appears to be N-oxidation, which leads to the formation of reactive metabolites. mdpi.comnih.gov

Two key metabolites have been identified as major contributors to 3,5-DCA-induced nephrotoxicity: 3,5-dichlorophenylhydroxylamine (3,5-DCPHA) and 3,5-dichloronitrobenzene (3,5-DCNB). mdpi.comnih.gov Of the metabolites tested, 3,5-DCPHA was found to be the most potent nephrotoxicant, with 3,5-DCNB showing intermediate nephrotoxic potential. mdpi.comnih.gov In contrast, metabolites like 3,5-dichloroacetanilide (3,5-DCAA) and 2-amino-4,6-dichlorophenol (2-A-4,6-DCP) were not found to be cytotoxic. mdpi.comnih.gov The cytotoxicity of 3,5-DCPHA was attenuated by antioxidants such as glutathione and N-acetyl-L-cysteine, suggesting that reactive metabolites contribute to cellular damage. mdpi.comnih.gov The kidney itself is capable of bioactivating 3,5-DCNB and forming 3,5-DCPHA from 3,5-DCA, indicating that both intra-renal and extra-renal metabolism contribute to the compound's nephrotoxicity. mdpi.com

Investigations into the role of cytochrome P450 (P450) enzymes revealed that pretreatment of Fischer 344 rats with the P450 inhibitor piperonyl butoxide (PiBx) actually increased the renal and hepatic toxicity of 3,5-DCA. nih.gov This suggests that either the parent compound has direct cytotoxicity or that a toxic metabolite is generated through a pathway not inhibited by PiBx. nih.gov

Summary of Nephrotoxic Effects of 3,5-Dichloroaniline in Rats

| Animal Model | Observed Effect | Key Findings | Reference |

|---|---|---|---|

| Male Sprague-Dawley Rats | Altered Renal Function (In Vivo) | Decreased urine volume and osmolality; increased proteinuria; elevated Blood Urea Nitrogen (BUN). | nih.gov |

| Male Sprague-Dawley Rats | Impaired Organic Ion Transport | Decreased accumulation of p-aminohippurate (PAH) and tetraethylammonium (TEA) in renal cortical slices. | nih.gov |

| Fischer 344 Rats | Renal Damage (In Vivo) | Increased BUN, decreased renal cortical slice accumulation of PAH. | nih.gov |

| Isolated Kidney Cells (Fischer 344 Rats) | Metabolite-Induced Cytotoxicity (In Vitro) | 3,5-Dichlorophenylhydroxylamine (3,5-DCPHA) was the most potent nephrotoxic metabolite, followed by 3,5-dichloronitrobenzene (3,5-DCNB). | mdpi.comnih.gov |

In Vitro Cytotoxicity of 3,5-DCA Metabolites in Rat Kidney Cells

| Metabolite | Cytotoxicity Finding | Reference |

|---|---|---|

| 3,5-Dichlorophenylhydroxylamine (3,5-DCPHA) | Most potent nephrotoxicant; induced significant LDH release at ≥0.25 mM. | mdpi.com |

| 3,5-Dichloronitrobenzene (3,5-DCNB) | Intermediate nephrotoxic potential; induced significant LDH release at ≥1.0 mM. | mdpi.com |

| 3,5-Dichloroacetanilide (3,5-DCAA) | Not cytotoxic at concentrations tested. | mdpi.com |

| 2-Amino-4,6-dichlorophenol (2-A-4,6-DCP) | Not cytotoxic at concentrations tested. | mdpi.com |

Neurotoxic Effects in Rats

Based on the reviewed scientific literature, there is a lack of specific studies investigating the direct neurotoxic effects of 3,5-dichloroaniline in rat models. While some studies note that 3,5-DCA can induce methemoglobinemia, a hematotoxic effect, through its metabolite 3,5-DCPHA, direct evidence of neurotoxicity, such as behavioral changes, neurochemical alterations, or histopathological damage to the nervous system, has not been detailed. mdpi.com

Neurotoxic and Nephrotoxic Effects in Zebrafish

Scientific research specifically detailing the neurotoxic and nephrotoxic effects of 3,5-dichloroaniline in zebrafish (Danio rerio) models is not available in the reviewed literature. Studies on dichloroaniline isomers in zebrafish have predominantly focused on the 3,4-dichloroaniline isomer.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar for Dichloroanilines Including 3,5 Dichloroaniline

Theoretical Frameworks and Methodologies in SAR/QSAR Development

The development of SAR and QSAR models is a systematic process that connects the chemical structure of compounds to their biological activities. frontiersin.org This process involves identifying molecular descriptors that are critical for the activity . frontiersin.orgfrontiersin.org Methodologies range from simple linear regressions to complex, computer-driven approaches like machine learning and three-dimensional (3D-QSAR) modeling. mst.dkyoutube.comnih.gov

A typical QSAR model is an equation that quantitatively links molecular descriptors to activity. ijpcbs.com The process generally involves:

Data Set Selection: A group of structurally related compounds with known biological or ecotoxicological activity is selected. For dichloroanilines, this would include various isomers and related substituted anilines.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical's properties, are calculated. These can be physicochemical (like lipophilicity), electronic (like orbital energies), or steric/topological (related to the molecule's shape and size). frontiersin.orgslideshare.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical relationship between the descriptors and the activity. ijpcbs.com For instance, a study on monosubstituted anilines used linear regression to develop a QSAR model for toxicity. nih.gov

Model Validation: The model's robustness and predictive power are rigorously tested. nih.govmdpi.com This involves internal validation (e.g., leave-one-out cross-validation, q²) and external validation using a set of compounds not included in the model's development. mdpi.comresearchgate.net A reliable model should have a high coefficient of determination (R²) and cross-validated coefficient (q²). mdpi.comnih.gov

For complex molecules like substituted anilines, more advanced techniques are often employed. Density Functional Theory (DFT) can be used to calculate quantum chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which provide insight into a molecule's reactivity. ijpcbs.com Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) evaluate the 3D steric and electrostatic fields of molecules to predict their activity. nih.govnih.gov

Correlation of Molecular Structure with Biological Activity and Ecotoxicity

The position of the chlorine substituents on the aniline (B41778) ring significantly influences the compound's reactivity and toxicity. Halogen atoms are electron-withdrawing, and their placement affects the electron distribution within the molecule, which in turn impacts its interaction with biological targets.

Studies on substituted anilines have shown that the position of halogenation is critical. For example, 4-position halogenated aniline derivatives have been found to be significantly more toxic than would be predicted by simple models, indicating a specific interaction mechanism. nih.gov The pattern of substitution affects not only the electronic properties but also the molecule's susceptibility to metabolic transformation, which can either detoxify the compound or activate it into a more reactive form. The specific arrangement of chlorine atoms in isomers like 2,4-, 2,5-, and 3,5-dichloroaniline (B42879) leads to different toxicological profiles. nih.govnih.gov For instance, dichloroanilines are known to cause methemoglobinemia, and the severity of this effect can vary between isomers due to differences in their absorption, distribution, and metabolism. industrialchemicals.gov.au

Physicochemical descriptors are numerical values that quantify key properties of a molecule and are fundamental to building QSAR models. frontiersin.orgresearchgate.net For dichloroanilines, two of the most important descriptors are the n-octanol/water partition coefficient (log Kₒw) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

n-Octanol/Water Partition Coefficient (log Kₒw or log P)

The log Kₒw is a measure of a chemical's lipophilicity, or its tendency to partition into fatty tissues rather than water. wikipedia.orgresearchgate.net It is a critical parameter for predicting the environmental fate, bioaccumulation, and toxicity of organic pollutants like dichloroanilines. wikipedia.orgusgs.gov Chemicals with higher log Kₒw values are more likely to be absorbed by organisms and accumulate in fatty tissues. wikipedia.org

For many organic compounds, including substituted anilines, toxicity is directly correlated with lipophilicity. nih.gov A QSAR model for the toxicity of monosubstituted anilines to Tetrahymena found that log Kₒw was a strong predictor of toxicity, with the following relationship: log IGC₅₀⁻¹ = 0.599(log Kₒw) - 0.905 nih.gov This indicates that as the lipophilicity (log Kₒw) increases, the toxicity (measured as the inverse of the 50% growth inhibitory concentration, IGC₅₀) also increases. The log Kₒw values for dichloroaniline isomers, such as 2,4-dichloroaniline (B164938) and 2,5-dichloroaniline, are around 2.9, indicating significant lipophilicity. nih.govnih.gov

Table 1: Physicochemical Descriptors for Dichloroaniline Isomers This table is interactive. You can sort and filter the data.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | log Kₒw (XLogP3) |

|---|---|---|---|---|